N-(3-bromophenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyrimido[2,1-b][1,3]thiazine, which is a type of heterocyclic compound. Heterocyclic compounds are a very important class of organic molecules with a wide range of applications, especially in medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds usually involves the formation of the heterocyclic ring system, which can be achieved through various methods. For instance, one common method for the synthesis of thiazine derivatives involves the reaction of an appropriate amine with a carbonyl compound .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimido[2,1-b][1,3]thiazine ring system, which is a bicyclic structure containing a pyrimidine ring fused with a thiazine ring. The molecule also contains a carboxamide group, which is a functional group consisting of a carbonyl group (C=O) attached to a nitrogen atom .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the pyrimido[2,1-b][1,3]thiazine ring system and the carboxamide group. These functional groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the heterocyclic ring system and the carboxamide group could affect properties such as solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
- Application : N-(3-bromophenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide serves as an excellent starting material for natural product synthesis. Researchers can modify the bromine at position 3 and the acetoxy group at position 7 to create diverse coumarin-bearing moieties .
- Potential : Investigate whether this compound exhibits cytotoxic effects against cancer cells, considering its unique structural features .
- Structure–Activity Relationship : The nature of the substituent on the C-5 phenyl ring significantly influences cytotoxicity. Exploring derivatives of N-(3-bromophenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide in this context could be valuable .
Natural Product Synthesis
Anticancer Activity
1,3,4-Thiadiazole Derivatives
Indole Derivatives
Wirkmechanismus
Target of Action
Similar compounds have been studied for their antimycobacterial properties . These compounds have been shown to interact with Pantothenate synthetase of Mycobacterium tuberculosis .
Mode of Action
It’s likely that it interacts with its target protein, possibly inhibiting its function, leading to the observed antimycobacterial effects .
Biochemical Pathways
Given its potential target, it may interfere with the biosynthesis of pantothenate, a precursor for coenzyme a, which is essential for various metabolic processes in the cell .
Pharmacokinetics
In silico admet prediction has been carried out for similar compounds, which can provide insights into the compound’s bioavailability .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis, suggesting that they may inhibit the growth of this bacterium .
Action Environment
Similar compounds have been synthesized and evaluated for in vitro antitubercular activity .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-7-ethyl-8-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2S/c1-3-14-10(2)19-17-21(16(14)23)8-11(9-24-17)15(22)20-13-6-4-5-12(18)7-13/h4-7,11H,3,8-9H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVENVVVGWSXSHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NC3=CC(=CC=C3)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.